Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with 2-methoxybenzoyl chloride to form an intermediate. This intermediate undergoes further reactions, including cyclization and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidinone derivatives and phenoxy compounds, such as:
- 4-chloro-2-methylphenoxyacetic acid
- 2-methoxybenzoic acid
- Azetidin-2-one derivatives
Uniqueness
Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Key Properties
Property | Value |
---|---|
Molecular Weight | 360.83 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not extensively reported |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds similar in structure have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that derivatives with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. A notable study involved testing the compound against various cancer cell lines, revealing cytotoxic effects that suggest potential as an anticancer agent. The mechanism appears to involve apoptosis induction in cancer cells, which is critical for therapeutic applications .
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
- DNA Interaction : Preliminary data suggest that it might interact with DNA, causing damage that triggers cellular apoptosis.
- Antioxidant Properties : Some studies indicate that related compounds exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.
Case Study 1: Antibacterial Evaluation
In a comparative study, this compound was tested alongside other antibacterial agents. The results demonstrated a significant inhibition zone against E. coli and P. aeruginosa, suggesting its potential as a novel antibacterial agent .
Case Study 2: Anticancer Activity
A series of experiments involving human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes .
Properties
Molecular Formula |
C26H24ClNO5 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate |
InChI |
InChI=1S/C26H24ClNO5/c1-4-32-26(30)17-9-12-19(13-10-17)28-23(20-7-5-6-8-22(20)31-3)24(25(28)29)33-21-14-11-18(27)15-16(21)2/h5-15,23-24H,4H2,1-3H3 |
InChI Key |
OBGZGQXZAIQABT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)C)C4=CC=CC=C4OC |
Origin of Product |
United States |
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